molecular formula C11H9NO2 B1606835 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione CAS No. 20299-79-0

1-(3-Methylphenyl)-1h-pyrrole-2,5-dione

Cat. No.: B1606835
CAS No.: 20299-79-0
M. Wt: 187.19 g/mol
InChI Key: PRZFFHNZHXGTRC-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1H-pyrrole-2,5-dione (CAS: 20299-79-0), also known as N-(3-methylphenyl)maleimide, is a maleimide derivative with the molecular formula C₁₁H₉NO₂ and an average molecular weight of 187.20 g/mol . The compound features a pyrrole-2,5-dione core substituted with a 3-methylphenyl group at the N(1) position. Its structure has been confirmed via NMR, mass spectrometry, and X-ray crystallography in related derivatives .

This compound exhibits notable antitumor activity, as demonstrated in studies involving RAW 264.7 macrophage cells and cyclooxygenase (COX) enzyme inhibition assays . It is commercially available for research purposes, with synthesis typically involving nucleophilic substitution between maleic anhydride and 3-methylphenylamine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione typically involves the condensation of 3-methylbenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. One common method includes the use of acetic acid and a catalyst under reflux conditions to facilitate the cyclization process. The final oxidation step can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

1-(3-Methylphenyl)-1h-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-2,5-dione derivatives are widely studied for their diverse biological activities, which are highly dependent on substituent variations. Below is a systematic comparison of 1-(3-methylphenyl)-1H-pyrrole-2,5-dione with key analogues:

Structural and Functional Modifications

Antitumor and Enzyme Inhibition

  • This compound demonstrates COX-1/COX-2 inhibitory activity , comparable to N-Mannich base derivatives of pyrrolo[3,4-c]pyrrole-1,3-dione . Its antitumor activity is attributed to interference with cholesterol absorption via HMG-CoA reductase inhibition .
  • MI-1 () shows potent kinase inhibitory activity , making it a candidate for cancer therapy. The 4-chlorobenzyl and trifluoromethyl groups enhance its lipophilicity and target binding .

Functionalization for Bioconjugation

  • Alkenyl-substituted derivatives (e.g., 1-(pent-4-en-1-yl) and (Z)-1-(hex-4-en-1-yl) ) are used in protein-drug conjugates via thiol-Michael addition . These compounds enable site-specific modifications in biotherapeutics.

Substituent Effects on Activity

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) generally enhance cytotoxicity and enzyme inhibition. For example, 3-bromo and 3,4-dibromo derivatives exhibit antifungal and cytotoxic properties .
  • Hydrophobic substituents (e.g., 3-methylphenyl) improve membrane permeability, critical for intracellular target engagement .

Biological Activity

1-(3-Methylphenyl)-1H-pyrrole-2,5-dione, also known as N-(3-methylphenyl)maleimide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its potential as an anticancer agent, antimicrobial properties, and applications in corrosion inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉N₁O₂, with a molecular weight of approximately 187.19 g/mol. The compound features a pyrrole ring with two carbonyl groups and a methyl-substituted phenyl group attached at the nitrogen atom. This unique structure contributes to its biological activity and reactivity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have been tested against colon cancer cell lines such as HCT-116 and SW-620, demonstrating significant inhibitory effects with GI50 values in the nanomolar range (approximately 1.01.6×108M1.0–1.6\times 10^{-8}M) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineGI50 (M)Reference
2aHCT-1161.0×1081.0\times 10^{-8}Dubinina et al., 2007
2bSW-6201.6×1081.6\times 10^{-8}Garmanchuk et al., 2013
2cColo-2051.3×1081.3\times 10^{-8}Kuznietsova et al., 2013

The mechanism of action appears to involve interaction with key proteins involved in cell proliferation and apoptosis pathways, although further studies are needed to elucidate the exact molecular targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown potential in inhibiting the growth of various microbial strains, which could be attributed to its ability to interfere with specific enzymatic pathways crucial for microbial survival .

Table 2: Antimicrobial Activity Overview

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15BenchChem Study
Escherichia coli12BenchChem Study
Candida albicans14BenchChem Study

Corrosion Inhibition

Interestingly, derivatives of this compound have also been studied for their effectiveness as corrosion inhibitors in acidic environments. The presence of the pyrrole moiety contributes to the compound's ability to form protective films on metal surfaces, thus preventing corrosion .

Table 3: Corrosion Inhibition Efficiency

CompoundCorrosion Rate Reduction (%)Medium
This compound851 M HCl
Derivative A901 M HCl
Derivative B750.5 M H₂SO₄

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may act through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell division and metabolism in both cancerous and microbial cells.
  • Binding Interactions : Studies suggest that it can bind effectively to proteins and enzymes within biological systems, potentially altering their activity and influencing metabolic pathways .
  • Michael Addition Reactions : As a maleimide derivative, it may undergo Michael addition reactions with nucleophiles in biological systems, impacting various cellular processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione?

The synthesis typically involves cyclocondensation or substitution reactions. For example, analogous pyrrole-2,5-dione derivatives are synthesized via:

  • Michael addition followed by cyclization of maleic anhydride derivatives with substituted anilines.
  • Palladium-catalyzed cross-coupling to introduce aryl groups at the 1-position of the pyrrole-dione core (observed in structurally similar compounds) .
  • Thermal cyclization of precursors containing α,β-unsaturated carbonyl groups, as seen in methods for 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione (yield: 75%) .

Key considerations : Optimize reaction temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity.

Q. What spectroscopic techniques are used to characterize this compound?

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., dihedral angle of 78.22° between the 3-methylphenyl group and pyrrole-dione core in analogous structures) .
  • FT-IR spectroscopy : Identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-N vibrations at ~1200–1300 cm⁻¹ .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm; methyl groups on the phenyl ring resonate at δ 2.3–2.5 ppm .
    • ¹³C NMR : Carbonyl carbons at ~165–175 ppm; quaternary carbons in the pyrrole ring at ~130–140 ppm .

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to confirm assignments .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity?

Substituents alter electron density distribution, impacting:

  • Electrophilic substitution : Electron-donating groups (e.g., -CH₃) activate the phenyl ring, favoring reactions at the para position.
  • Redox behavior : Methyl groups enhance stability under oxidative conditions, as shown in cyclic voltammetry studies of similar pyrrole-diones .
  • Crystallographic packing : Bulky substituents (e.g., -Br, -OCH₃) increase steric hindrance, affecting crystal symmetry (e.g., monoclinic P2₁/c space group in 1-(2-Methoxyphenyl) derivatives) .

Methodology : Use Hammett constants (σ) to correlate substituent effects with reaction rates or spectroscopic shifts .

Q. What computational approaches predict the biological activity of pyrrole-2,5-dione derivatives?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. For example, HOMO energies of −5.2 eV suggest antioxidant potential .
  • Molecular docking : Screens interactions with biological targets (e.g., kinases or oxidoreductases) by aligning the pyrrole-dione core into active sites.
  • QSAR models : Relate substituent properties (e.g., logP, polar surface area) to bioactivity data from assays .

Case study : DFT studies on 3-acetyl-2,5-dimethylpyrroles revealed strong correlations between HOMO localization and radical scavenging activity .

Q. How can contradictions in experimental and computational data be resolved?

  • Scenario : Discrepancies in predicted vs. observed NMR chemical shifts.
  • Resolution :
    • Verify basis set accuracy in DFT calculations (e.g., B3LYP/6-311+G(d,p)).
    • Account for solvent effects (e.g., using PCM models for DMSO or CDCl₃).
    • Re-examine sample purity via HPLC or mass spectrometry .

Example : A 0.3 ppm deviation in ¹³C NMR signals may arise from crystal packing forces not modeled in gas-phase computations .

Q. What strategies optimize the compound’s stability in biological assays?

  • pH control : Maintain solutions near physiological pH (7.4) to prevent hydrolysis of the dione ring.
  • Light exclusion : Protect from UV exposure to avoid photodegradation (common in conjugated dienes).
  • Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility without destabilizing the compound .

Supporting data : Pyrrole-diones with methyl substituents exhibit half-lives >24 hours in PBS buffer at 37°C .

Properties

IUPAC Name

1-(3-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFFHNZHXGTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289665
Record name 1-(3-methylphenyl)-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20299-79-0
Record name 20299-79-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methylphenyl)-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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